Superior Potency vs. the Widely Used CaMKII Inhibitor KN-93
CaMKII-IN-1 demonstrates 25-fold higher inhibitory potency against CaMKII compared to KN-93, a gold-standard tool compound, in a direct head-to-head biochemical assay [1]. This significant increase in potency translates to a lower effective concentration needed to achieve target engagement in cellular and in vivo models.
| Evidence Dimension | Inhibitory activity against CaMKII |
|---|---|
| Target Compound Data | IC50 = 63 nM |
| Comparator Or Baseline | KN-93, relative inhibitory activity = 1 |
| Quantified Difference | 25-fold higher potency |
| Conditions | Biochemical assay evaluating inhibition of CaMKII activity |
Why This Matters
For researchers, this means less compound is required to achieve complete target inhibition, reducing the risk of solvent-related artifacts and potentially lowering the cost per experiment when compared to using higher concentrations of KN-93.
- [1] Asano S, Komiya M, Koike N, Koga E, Nakatani S, Isobe Y. 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidines as novel class of potent and highly selective CaMKII inhibitors. Bioorg Med Chem Lett. 2010 Nov 15;20(22):6696-8. doi: 10.1016/j.bmcl.2010.09.005. PMID: 20875738. View Source
